molecular formula C9H7F3O2 B2700501 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid CAS No. 2248283-09-0

2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid

Cat. No.: B2700501
CAS No.: 2248283-09-0
M. Wt: 204.148
InChI Key: MNVNHRJLYWVNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid is an organic compound characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3-fluoro-6-methylbenzoic acid
  • 2-(Difluoromethyl)-4-fluoro-6-methylbenzoic acid
  • 2-(Difluoromethyl)-3-chloro-6-methylbenzoic acid

Comparison: Compared to similar compounds, 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid is unique due to the specific positioning of the difluoromethyl and fluoro groups, which can significantly impact its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, solubility, and overall effectiveness in various applications .

Properties

IUPAC Name

2-(difluoromethyl)-3-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-2-3-5(10)7(8(11)12)6(4)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVNHRJLYWVNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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